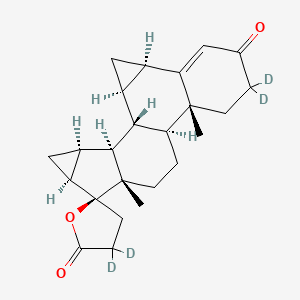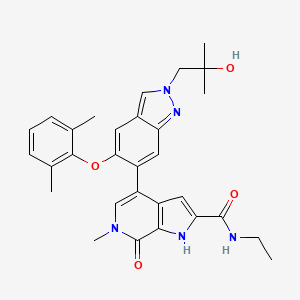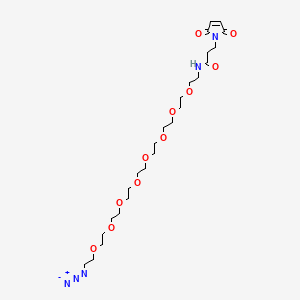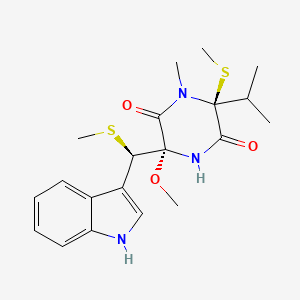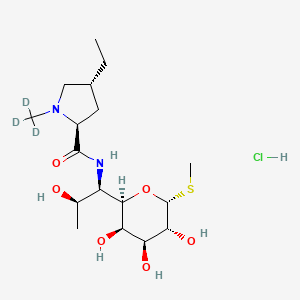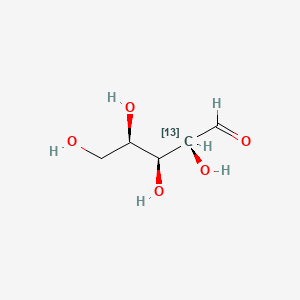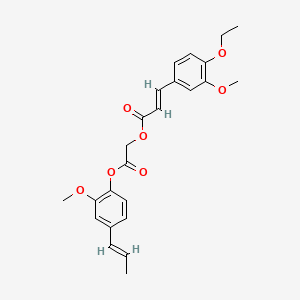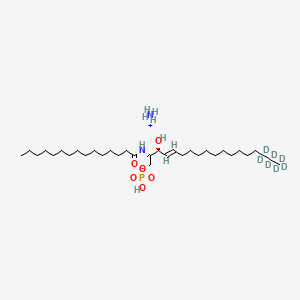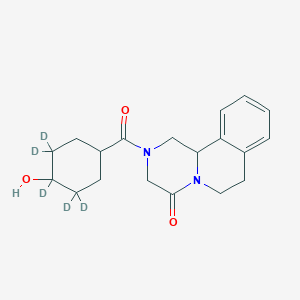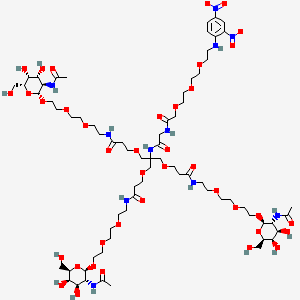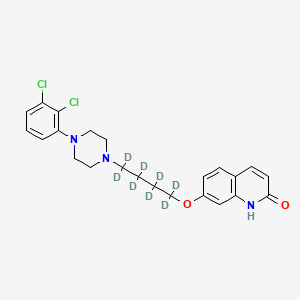
Dehydro Aripiprazole-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroaripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydroaripiprazole. Dehydroaripiprazole is an active metabolite of Aripiprazole, an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. The deuterium labeling in Dehydroaripiprazole-d8 is primarily used for pharmacokinetic studies to trace the compound’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaripiprazole-d8 involves the deuteration of DehydroaripiprazoleThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of Dehydroaripiprazole-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroaripiprazole-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert Dehydroaripiprazole-d8 back to its parent compound, Aripiprazole.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Dehydroaripiprazole-d8 .
Applications De Recherche Scientifique
Dehydroaripiprazole-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Aripiprazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions of Aripiprazole.
Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Aripiprazole and its metabolites
Mécanisme D'action
Dehydroaripiprazole-d8 exerts its effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, providing therapeutic effects in the treatment of schizophrenia and bipolar disorder. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound’s pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroaripiprazole: The non-deuterated form of Dehydroaripiprazole-d8.
Aripiprazole: The parent compound from which Dehydroaripiprazole is derived.
Brexpiprazole: A similar antipsychotic agent with partial agonist activity at dopamine D2 receptors
Uniqueness
Dehydroaripiprazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the compound’s metabolic pathways without altering its pharmacological activity .
Propriétés
Formule moléculaire |
C23H25Cl2N3O2 |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
Clé InChI |
CDONPRYEWWPREK-BQLKVSHCSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


